molecular formula C13H8FIN2O2S B1291001 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001413-99-5

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291001
CAS No.: 1001413-99-5
M. Wt: 402.18 g/mol
InChI Key: KUIWDKYKFUDNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with the molecular formula C13H8FIN2O2S and a molecular weight of 402.18 g/mol . This compound is notable for its unique structure, which includes a benzenesulfonyl group, a fluorine atom, and an iodine atom attached to a pyrrolo[2,3-b]pyridine core. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Chemical Reactions Analysis

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases:

  • Anticancer Activity: Studies have shown that pyrrolopyridines exhibit cytotoxic effects on cancer cell lines. The specific halogen substitutions may enhance the selectivity and potency of the compound against tumor cells.

Biological Studies

The compound's ability to modulate biological pathways makes it valuable in pharmacological research:

  • Enzyme Inhibition: Preliminary research indicates that this compound may inhibit certain enzymes involved in cancer progression or inflammatory responses.

Chemical Biology

Due to its unique structure, this compound serves as a tool for probing biological mechanisms:

  • Target Identification: It can be used in assays to identify novel protein targets within cellular systems, aiding in the understanding of disease mechanisms.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential anticancer properties; cytotoxic effects observed
Biological StudiesEnzyme inhibition related to cancer and inflammation
Chemical BiologyUseful for target identification in biochemical assays

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that further optimization could lead to a lead compound for cancer therapy.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor growth. The study utilized biochemical assays to demonstrate that the compound effectively inhibited kinase activity, providing insights into its mechanism of action.

Comparison with Similar Compounds

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared to other similar compounds, such as:

  • 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

These compounds share similar core structures but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring. The presence of different halogen atoms (fluorine, chlorine) or functional groups (benzenesulfonyl) can significantly influence their chemical reactivity and biological activity .

Biological Activity

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1001413-99-5) is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific therapeutic properties, particularly in the fields of oncology and inflammation management.

Chemical Structure and Properties

The molecular formula of this compound is C13H8FIN2O2SC_{13}H_8FIN_2O_2S, with a molecular weight of approximately 402.19 g/mol. The compound includes both a fluorine and an iodine atom, which may influence its biological interactions and pharmacokinetic properties.

Property Value
Molecular FormulaC₁₃H₈FIN₂O₂S
Molecular Weight402.19 g/mol
CAS Number1001413-99-5
Purity≥95%

Anticancer Potential

Recent studies have indicated that pyrrolopyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. A study highlighted that fluoro-substituted pyrrolo[2,3-d]pyrimidines demonstrated high binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), suggesting potential applications in cancer therapy through targeted action on specific receptors .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Similar derivatives have been shown to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases. In vitro assays indicated that related compounds effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key players in inflammation .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the safety and efficacy of new compounds. While specific data on this compound is limited, related studies suggest favorable absorption characteristics and low toxicity profiles in preliminary animal models. The compound's sulfonamide group may enhance solubility and bioavailability, contributing to its therapeutic potential .

Study on Inhibition of Inflammatory Mediators

A recent case study investigated the effects of a related pyrrolopyridine compound on osteoarthritis models. The study reported significant reductions in serum levels of inflammatory markers such as RANTES and CRP following treatment with the compound at varying doses (4.5 mg/kg and 9 mg/kg). Histopathological evaluations supported these findings, indicating a protective effect against joint degradation .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of pyrrolopyridine derivatives on different cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, highlighting their potential as novel anticancer agents .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine?

Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Halogenation : Direct iodination at the 3-position using N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4) to ensure regioselectivity .
  • Sulfonylation : Protection of the pyrrole nitrogen via reaction with benzenesulfonyl chloride (TsCl) in the presence of NaH as a base in THF at 0°C to room temperature .
  • Fluorination : Introduction of fluorine at the 5-position via electrophilic fluorination using Selectfluor® or via Suzuki coupling with fluorinated boronic acids under Pd catalysis .
    Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like dehalogenation .

Q. Basic: How is the crystal structure of this compound determined, and what parameters validate its accuracy?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in DMSO/EtOH mixtures to obtain high-quality crystals .
  • Data Collection : Using a Bruker APEX2 diffractometer at 173 K to reduce thermal motion artifacts .
  • Refinement : Software like SHELXL97 refines the structure, with validation metrics including:
    • R factor (≤0.05 for high precision) .
    • Mean C–C bond length deviation (e.g., 0.002 Å in ).
      Disorder in the benzenesulfonyl group may require constrained refinement .

Q. Advanced: How do substituents (e.g., iodine, fluorine, benzenesulfonyl) influence kinase inhibitory activity in SAR studies?

Answer:

  • Iodine : Enhances halogen bonding with kinase hinge regions (e.g., FGFR1), improving binding affinity. The 3-iodo group in analogues shows a 10-fold increase in IC50 compared to bromo-substituted derivatives .
  • Fluorine : Electron-withdrawing effects stabilize π-stacking interactions in hydrophobic pockets (e.g., BTK inhibitors in ). 5-Fluoro substitution reduces metabolic degradation in vivo .
  • Benzenesulfonyl : Acts as a solubilizing group while maintaining steric complementarity with ATP-binding sites. Removal reduces cellular potency by >50% in FGFR assays .
    Methodological Note : Compare IC50 values across isoforms (e.g., FGFR1 vs. FGFR4 in ) to assess selectivity.

Q. Advanced: How can researchers reconcile contradictory bioactivity data (e.g., varying IC50 values) across different studies?

Answer: Contradictions often arise from:

  • Assay Conditions : Differences in ATP concentration (e.g., 1 mM vs. 10 µM) or pH alter apparent potency. Standardize using the ADP-Glo™ Kinase Assay .
  • Cellular vs. Enzymatic Assays : Off-target effects (e.g., membrane permeability) may skew cellular IC50. Validate with CRISPR-edited isogenic cell lines .
  • Protein Conformations : Use co-crystallography to confirm binding modes (e.g., DFG-in vs. DFG-out states in kinases) .
    Example : Compound 4h in shows FGFR1 IC50 = 7 nM but FGFR4 IC50 = 712 nM due to structural differences in the P-loop.

Q. Basic: What purification strategies are effective post-synthesis?

Answer:

  • Flash Chromatography : Use silica gel with heptane/EtOAc (8:2) for intermediates. Iodo-substituted compounds often require >5% EtOAc for elution .
  • Recrystallization : DCM/hexane mixtures yield high-purity crystals for sulfonylated products .
  • HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve polar impurities in final compounds .

Q. Advanced: What is the role of the iodine substituent in facilitating cross-coupling reactions?

Answer:
The 3-iodo group acts as a directing and leaving group in:

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd(PPh3)4/CuI catalysis to form 3-alkynyl derivatives .
  • Suzuki-Miyaura Reactions : Iodine’s superior leaving ability vs. bromine enables efficient aryl boronic acid couplings at lower temperatures (e.g., 80°C vs. 100°C for Br) .
    Note : Residual Pd contamination must be quantified via ICP-MS for in vivo studies .

Q. Advanced: How are computational methods (e.g., molecular docking) applied to predict binding modes?

Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve kinase structures (e.g., PDB: 4RW8 for FGFR1) and remove water/ligands .
    • Ligand Optimization : Minimize energy using MMFF94 force fields in OpenBabel .
    • Grid Generation : Focus on the ATP-binding site (20 ų box) .
  • Validation : Compare docking poses with SCXRD data (e.g., RMSD ≤1.5 Å confirms reliability) .
    Case Study : Docking of 1-Benzenesulfonyl derivatives into SIRT2 predicted H-bonding with Glu295, later confirmed by mutagenesis .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIWDKYKFUDNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640127
Record name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001413-99-5
Record name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.